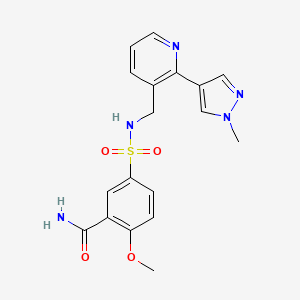

2-methoxy-5-(N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)sulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a pyrazole ring, a pyridine ring, a benzamide group, and a sulfamoyl group . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar pyrazole-bearing compounds have been synthesized through various chemical reactions, including nucleophilic and amidation reactions .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure could be determined using techniques such as NMR, IR, and MS .Scientific Research Applications

Imaging Agent Development

- PET Imaging Agent for B-Raf(V600E) in Cancers : A study described the synthesis of a compound closely related to the specified molecule for potential use as a PET imaging agent to target B-Raf(V600E) mutations in cancers. The synthesis involved several steps, including desmethylation and radiolabeling, to produce a tracer with high specific activity for detecting cancers expressing the B-Raf(V600E) mutation (Wang et al., 2013).

Glucokinase Activators for Diabetes Treatment

- Novel Glucokinase Activator (GKA) : Another study focused on the discovery of a novel heteroaryl-containing benzamide derivative as a potent glucokinase activator for treating type 2 diabetes mellitus. This compound showed significant potential in reducing glucose levels in mice models, suggesting its application in diabetes management (Park et al., 2014).

Zinc Ion Detection

- Zinc Ion-Selective Electrode : A related compound was utilized as an electroactive material for the development of a PVC-based Zn2+-selective electrode, demonstrating applications in detecting zinc(II) contents in various materials and analytical chemistry (Saleh & Gaber, 2001).

Antiviral and Anti-Inflammatory Agents

Antiavian Influenza Virus Activity : Research into benzamide-based 5-aminopyrazoles and their derivatives highlighted a new synthesis route yielding compounds with remarkable antiavian influenza virus activity, demonstrating the potential for developing antiviral drugs (Hebishy et al., 2020).

Anti-Inflammatory and Analgesic Agents : A study synthesized novel compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These findings suggest applications in designing new drugs for treating inflammation and pain (Abu‐Hashem et al., 2020).

Properties

IUPAC Name |

2-methoxy-5-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methylsulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O4S/c1-23-11-13(9-21-23)17-12(4-3-7-20-17)10-22-28(25,26)14-5-6-16(27-2)15(8-14)18(19)24/h3-9,11,22H,10H2,1-2H3,(H2,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDVWFYQAISVQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopentyl-1-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2989607.png)

![2-chloro-5-({[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]carbamothioyl}amino)benzoic acid](/img/structure/B2989609.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2989610.png)

![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylbenzenecarboxamide](/img/structure/B2989612.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2989619.png)

![(1R,2S,3R,4S)-3-Phenylbicyclo[2.2.1]hept-5-en-2-amine;hydrochloride](/img/structure/B2989622.png)

![Racemic-(1R,6S,7R)-Methyl 3-Tosyl-3-Azabicyclo[4.1.0]Heptane-7-Carboxylate](/img/structure/B2989625.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2989626.png)

![2-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2989627.png)

![7-(2-chlorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2989629.png)